molecular formula C23H19ClFN5O2 B2790240 1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899966-92-8

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

Cat. No.: B2790240
CAS No.: 899966-92-8
M. Wt: 451.89
InChI Key: YRYABSMGHHWTRT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H19ClFN5O2 and its molecular weight is 451.89. The purity is usually 95%.
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Biological Activity

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine family, has garnered interest due to its potential biological activities, particularly in the realm of cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing from diverse sources and studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H15ClF N5O
  • CAS Number : 98105-79-4

The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant as it is recognized for its diverse pharmacological properties, particularly in anticancer drug development.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit their biological effects through various mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives can significantly increase total apoptosis in cancer cell lines by affecting caspase levels .
  • Targeting Epidermal Growth Factor Receptor (EGFR) : Compounds have demonstrated the ability to inhibit EGFR signaling pathways, which are often upregulated in cancers .

Anticancer Activity

A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The results indicated that certain derivatives exhibited potent antiproliferative activity. Notably, one derivative (12b) caused an 18.98-fold increase in apoptosis in the MDA-MB-468 breast cancer cell line compared to controls. Additionally, it increased caspase-3 levels by 7.32-fold .

CompoundIC50 (µM)Cell Line
12b0.5MDA-MB-468
Control8.0MDA-MB-468

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro assays indicated that certain derivatives inhibited COX enzymes, which are crucial in the inflammatory process. For example, one study reported IC50 values for COX-2 inhibition at approximately 0.04 µM for some derivatives, comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies

  • Cell Cycle Analysis : In a study involving MDA-MB-468 cells treated with compound 12b, flow cytometry analysis demonstrated significant cell cycle arrest at the S phase, suggesting that this compound effectively disrupts normal cell proliferation processes.
  • Apoptosis Induction : The same study highlighted that treatment with compound 12b resulted in a marked increase in apoptotic cells as evidenced by Annexin V staining.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O2/c24-16-5-3-15(4-6-16)23(11-1-2-12-23)22(32)28-29-14-26-20-19(21(29)31)13-27-30(20)18-9-7-17(25)8-10-18/h3-10,13-14H,1-2,11-12H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYABSMGHHWTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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